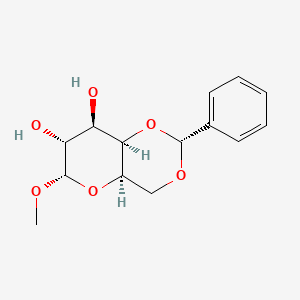

Methyl-4,6-O-benzylidene-a-D-galactopyranoside

Vue d'ensemble

Description

Methyl-4,6-O-benzylidene-a-D-galactopyranoside is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrano[3,2-d][1,3]dioxine core, followed by the introduction of methoxy and phenyl groups. Common reagents used in these reactions include methanol, phenylmagnesium bromide, and various catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

2.1. Synthesis of Glycosides

MBG is predominantly used as a chiral building block for synthesizing various glycosides. Its ability to undergo selective reactions makes it suitable for creating both α and β anomers of different sugars. This application is crucial in carbohydrate chemistry for developing new glycosidic linkages.

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MBG derivatives. For instance, derivatives synthesized from MBG exhibited significant antibacterial and antifungal activities against various pathogens:

- Study Findings:

Table 1: Antimicrobial Activity of MBG Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| 4 | E. coli | 19 | Antibacterial |

| 5 | S. aureus | 18 | Antibacterial |

| 6 | C. albicans | 22 | Antifungal |

| 7 | P. aeruginosa | 20 | Antibacterial |

2.3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of MBG derivatives with various bacterial and fungal proteins. These studies help elucidate the mechanisms behind their antimicrobial activities:

- Key Findings:

2.4. Pharmacokinetic Studies

Pharmacokinetic predictions for MBG derivatives indicate favorable absorption, metabolism, and toxicity profiles, making them potential candidates for drug development targeting bacterial and fungal infections .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing six new compounds derived from MBG using various acyl chlorides (lauroyl, myristoyl). The synthesized compounds were characterized using spectroscopic techniques (FT-IR, NMR) to confirm their structures and purity .

Table 2: Characterization Data

| Compound ID | Yield (%) | FT-IR Peaks (cm⁻¹) | NMR Data |

|---|---|---|---|

| 4 | 94 | C=O Stretch at 1740 | δ 2.41 (CH₃(CH₂)₁₁CO-) |

| 5 | 90 | C=O Stretch at 1735 | δ 1.64 (CH₃(CH₂)₉CH₂CO-) |

Case Study 2: Antimicrobial Evaluation

In vitro tests were conducted on synthesized MBG derivatives against five bacterial strains, demonstrating significant antibacterial activity across multiple compounds . The results emphasized the potential use of these derivatives in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of Methyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl-4,6-O-benzylidene-a-D-galactopyranoside shares similarities with other hexahydropyrano[3,2-d][1,3]dioxine derivatives.

- Compounds such as this compound and its analogs exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct properties and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Activité Biologique

Methyl-4,6-O-benzylidene-α-D-galactopyranoside (MGBG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

MGBG is synthesized through the acylation of methyl α-D-galactopyranoside with benzaldehyde dimethyl acetal. The reaction typically involves the use of acidic catalysts and can produce various derivatives by further acylation with different acyl halides. The structural characterization of MGBG and its derivatives is performed using spectroscopic methods such as NMR and IR spectroscopy, confirming the successful synthesis of the desired compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MGBG and its derivatives against various pathogenic microorganisms.

In Vitro Studies

- Antibacterial Activity :

- MGBG derivatives were tested against several gram-positive and gram-negative bacteria. Compounds exhibited varying levels of activity, with some showing significant inhibition zones compared to standard antibiotics such as azithromycin. For instance, certain derivatives demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

Summary of Antimicrobial Activity

| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |

|---|---|---|

| MGBG | 19.0 ± 0.2 | 20.5 ± 0.3 |

| Derivative 1 | 22.0 ± 0.4 | 25.0 ± 0.5 |

| Derivative 2 | 18.5 ± 0.3 | 21.0 ± 0.2 |

Anticancer Potential

MGBG has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies reveal that certain modifications can enhance cytotoxicity against cancer cell lines.

- Mechanism of Action :

- Case Studies :

Molecular Docking and Computational Studies

The biological activity of MGBG has been further elucidated through molecular docking studies, which provide insights into its binding affinities with various biological targets.

Propriétés

IUPAC Name |

(2R,4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-HUXGKSLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.